molecular formula C24H18N4O B2423946 6-(1-benzoyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline CAS No. 672275-43-3

6-(1-benzoyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline

Cat. No.: B2423946
CAS No.: 672275-43-3
M. Wt: 378.435
InChI Key: FVVJAFPJUZWHHW-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

An efficient synthesis of 1,3,5-trisubstituted-1H-pyrazoles was developed via cyclocondensation in 78–92% yields starting from α, β-unsaturated aldehydes/ketones with substituted phenylhydrazine using vitamin B1 as a catalyst .


Molecular Structure Analysis

The crystal structure of the compound 3-(4-chlorophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole in the orthorhombic space group Pca 21 was presented and formed racemic crystals .


Chemical Reactions Analysis

The reaction has simple operation, metal-free catalysis, acid or base free catalysis . As a green catalyst, vitamin B1 was found to possess favorable catalytic activity and reusability for the condensation reaction .


Physical And Chemical Properties Analysis

Yield 84%, red solid, mp=237–239 °C; IR (KBr) (ν /cm −1) 3850, 3446, 3419, 3075, 2924, 1591, 1551, 1489, 1391, 1335, 1248, 1132, 1097, 1047, 847, 818, 760, 691, 559 .

Scientific Research Applications

Synthesis and Structural Analysis

Quinoxaline derivatives, including those with a structure similar to 6-(1-benzoyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline, have been synthesized and analyzed for their potential as anti-cancer drugs. These compounds have been confirmed by various techniques such as H NMR, LC-MS spectra, and single crystal X-ray diffraction. DFT calculations and molecular docking studies predicted anti-cancer activity against specific proteins, showcasing the compound's potential in pharmaceutical applications (Abad et al., 2021).

Chemical Moiety and Biological Activities

Quinoxaline and its derivatives are recognized for their broad spectrum of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties. These compounds serve as significant therapeutic agents in the pharmaceutical industry, highlighting their importance beyond structural and synthetic chemistry (Sharma et al., 2021).

Pharmacological Advances

Recent pharmacological studies have further explored the wide array of quinoxaline's applications, emphasizing its role in modern medicinal chemistry. With activities ranging from anti-cancer to antimalarial and anti-inflammatory, quinoxaline derivatives, including the specified compound, are pivotal in drug development and therapeutic interventions (Tariq et al., 2018).

Corrosion Inhibition

Quinoxaline derivatives have also been applied in the field of materials science, particularly as corrosion inhibitors for mild steel in acidic mediums. This unique application signifies the compound's versatility, extending its utility beyond biological systems to include industrial applications (Saraswat & Yadav, 2020).

Mechanism of Action

A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of compound 13, which has desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Future Directions

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of this chapter is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .

Properties

IUPAC Name

phenyl-(5-phenyl-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O/c29-24(18-9-5-2-6-10-18)28-23(16-21(27-28)17-7-3-1-4-8-17)19-11-12-20-22(15-19)26-14-13-25-20/h1-15,23H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVVJAFPJUZWHHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C4=CC5=NC=CN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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